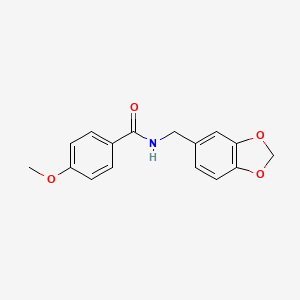

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

Description

Contextualization within Benzamide (B126) Derivatives

Benzamides are a well-established class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives having been developed into successful therapeutic agents across a wide range of applications. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of the N-(1,3-benzodioxol-5-ylmethyl) and 4-methoxyphenyl (B3050149) substituents places this specific molecule within a subgroup of highly functionalized benzamides, designed to explore specific interactions with biological targets.

Historical Overview of Research on Related Scaffolds

The scientific journey leading to the investigation of compounds like N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide can be traced back to early studies on natural products and their synthetic analogues. The 1,3-benzodioxole (B145889) moiety, for instance, is a key feature of numerous natural compounds, including safrole, a primary component of sassafras oil. Early 20th-century research into the derivatives of such natural products laid the groundwork for understanding the biological effects of the methylenedioxyphenyl group.

Simultaneously, research into benzamide derivatives gained momentum with the discovery of the procainamide, an antiarrhythmic agent, in the mid-20th century. This spurred extensive investigation into the synthesis and pharmacological screening of a vast library of benzamide analogues. The exploration of N-substituted benzamides, in particular, revealed that the nature of the substituent on the nitrogen atom could dramatically influence the compound's biological activity.

The specific combination of a piperonylmethyl group with a benzamide core has been explored in the context of creating analogues of naturally occurring bioactive compounds like capsaicin (B1668287). nih.govnih.govresearchgate.net In these studies, the 1,3-benzodioxole moiety serves as a bioisosteric replacement for the vanillyl group found in capsaicin, aiming to modulate its pharmacological properties. nih.govresearchgate.net This line of research has contributed significantly to the understanding of how this particular structural combination can influence interactions with biological receptors.

Significance of the 1,3-Benzodioxole and Methoxybenzamide Moieties in Medicinal Chemistry

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a privileged scaffold in drug discovery. Its presence in a molecule can influence metabolic stability, often by inhibiting certain cytochrome P450 enzymes. This metabolic-inhibitory property can lead to an increased bioavailability of the parent compound. Furthermore, the 1,3-benzodioxole ring system is a common structural feature in a variety of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

The methoxybenzamide moiety is another pharmacologically significant structural element. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for binding to biological targets. Methoxybenzamide derivatives have been investigated for a wide range of therapeutic applications, including as antiemetics, antipsychotics, and gastroprokinetic agents. The position of the methoxy group on the benzene ring is a critical determinant of the compound's biological activity, with the 4-methoxy (para) substitution being a common feature in many active molecules.

The strategic incorporation of both the 1,3-benzodioxole and 4-methoxybenzamide (B147235) moieties into a single molecule, as seen in this compound, represents a rational approach in drug design. This combination aims to leverage the favorable properties of each component to create a novel chemical entity with potentially enhanced or unique biological activities.

Detailed Research Findings

While comprehensive, dedicated studies solely on this compound are not extensively documented in publicly available literature, its structural analogues have been the subject of notable research, providing valuable insights into the potential of this chemical scaffold.

Research into compounds with the N-(1,3-benzodioxol-5-ylmethyl)amide core has revealed a range of biological activities. For instance, the replacement of the 4-methoxybenzoyl group with a 4-methylbenzoyl group results in a compound that has been studied as a capsaicin analogue. nih.gov Similarly, a benzenesulfonamide (B165840) analogue, N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, has demonstrated cytotoxic activity against the MCF7 breast cancer cell line with an IC50 value of 32 µM. researchgate.net

These findings suggest that the N-(1,3-benzodioxol-5-ylmethyl)amide scaffold is a promising platform for the development of new therapeutic agents. The specific contribution of the 4-methoxy group in the title compound remains an area for more focused investigation, but based on the broader research into methoxybenzamide derivatives, it is plausible that this substituent could modulate the compound's activity and selectivity towards specific biological targets.

Below is a data table summarizing the physicochemical properties of this compound and its close analogues.

Interactive Data Table of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C16H15NO4 | 285.29 |

| N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | C16H15NO3 | 269.29 |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | C14H13NO4S | 291.32 |

| N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | C21H25NO6 | 387.43 |

The following table presents a summary of the reported biological activities of structural analogues of this compound.

Interactive Data Table of Biological Activities of Analogues

| Analogue | Biological Activity | Key Findings |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Cytotoxic agent | IC50 = 32 µM against MCF7 breast cancer cell line. researchgate.net |

| Benzodioxole carboxamide derivatives | Antidiabetic agents | Investigated for their potential to treat diabetes. |

| Benzodioxole derivatives | COX inhibitors and cytotoxic agents | Some derivatives showed moderate activity against COX1 and COX2 enzymes. |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-5-3-12(4-6-13)16(18)17-9-11-2-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKBDPPSXIVRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325591 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331989-74-3 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 1,3 Benzodioxol 5 Ylmethyl 4 Methoxybenzamide and Its Analogs

Established Synthetic Routes for N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide

The most conventional and widely established method for the synthesis of N-substituted benzamides, including this compound, is the acylation of an amine with an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust and reliable method for forming the central amide bond. wikipedia.org

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule involves a disconnection of the amide C-N bond. This is a logical and common strategy as amide bonds are readily formed through several reliable reactions. This disconnection yields two primary precursors: an amine component and a carboxylic acid derivative.

Key Precursors:

Amine: 1-(1,3-benzodioxol-5-yl)methanamine (also known as piperonylamine).

Acylating Agent: 4-methoxybenzoyl chloride.

The forward synthesis, therefore, involves the nucleophilic attack of the primary amine group of 1-(1,3-benzodioxol-5-yl)methanamine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The synthesis of a closely related analog, N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, follows this exact pathway, substituting 4-methylbenzoyl chloride as the acylating agent. nih.gov

Reaction Optimization and Yield Enhancement Strategies

The classic synthesis of amides from amines and acid chlorides generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. organic-chemistry.org The Schotten-Baumann reaction conditions address this issue by including a base to neutralize the acid as it is formed. youtube.com

Optimization strategies include:

Base Addition: The slow addition of an aqueous base, such as sodium hydroxide, neutralizes the HCl byproduct, driving the reaction to completion. organic-chemistry.org An excess of a weaker organic base like triethylamine (B128534) or pyridine (B92270) can also be used, acting as both a solvent and an acid scavenger. jk-sci.com

Solvent System: A two-phase solvent system, typically consisting of water and an immiscible organic solvent like dichloromethane, is often employed. wikipedia.org The base remains in the aqueous phase, while the reactants and product stay in the organic phase, which can simplify purification.

Temperature Control: The reaction is often highly exothermic. Maintaining a low temperature during the addition of the acyl chloride can help to minimize side reactions and improve the selectivity and yield of the desired amide.

Purification: The final product is typically isolated after washing the organic layer to remove the base and any remaining starting materials, followed by solvent evaporation and recrystallization. For an analogous reaction producing N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, a yield of 71.4% was achieved after recrystallization from hot hexane.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactant 1 | 1-(1,3-benzodioxol-5-yl)methanamine | Nucleophile (Amine source) | nih.gov |

| Reactant 2 | 4-methoxybenzoyl chloride | Electrophile (Acyl source) | N/A |

| Base | Triethylamine or aq. NaOH | Neutralize HCl byproduct | organic-chemistry.orgyoutube.com |

| Solvent | Chloroform or Dichloromethane/Water | Reaction medium | wikipedia.org |

| Typical Yield | ~70-80% (based on analogs) | Product formation efficiency | nih.gov |

Novel Synthetic Approaches for this compound Derivatives

While the Schotten-Baumann reaction is effective, modern synthetic chemistry seeks methods with milder conditions, higher atom economy, and broader functional group tolerance.

Exploration of Diverse Coupling Reactions

Amide bonds can be formed directly from carboxylic acids and amines using a variety of coupling reagents that avoid the need to prepare acyl chlorides.

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) can activate the carboxylic acid (4-methoxybenzoic acid) to form an active intermediate that readily reacts with the amine (1-(1,3-benzodioxol-5-yl)methanamine). acs.orgdoaj.org This method is common in peptide synthesis and is known for its mild conditions.

Oxidative Amidation: Another approach involves the oxidative coupling of an aldehyde with an amine. For instance, N-benzylbenzamide can be synthesized from benzaldehyde (B42025) and benzylamine (B48309) using a copper-MOF catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This strategy could be adapted for the target molecule using 4-methoxybenzaldehyde (B44291) and 1-(1,3-benzodioxol-5-yl)methanamine.

Photoredox Catalysis: Advanced methods such as Ni/photoredox dual catalysis have been developed for C(sp²)-C(sp³) cross-coupling reactions to form N-benzylic structures, offering novel pathways to complex analogs. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like benzamides in a single step from three or more starting materials, enhancing efficiency and reducing waste. nih.gov

A notable example is the three-component reaction involving arynes, isocyanides, and water. acs.org In this approach, an aryne (generated in situ) reacts with an isocyanide and water to furnish a benzamide (B126) derivative. This transition-metal-free reaction proceeds under mild conditions and could theoretically be adapted to generate the this compound scaffold by selecting appropriately substituted precursors. acs.orgnih.gov

Chemical Modifications and Structural Diversification Strategies of the this compound Scaffold

The this compound structure provides multiple sites for chemical modification to generate a library of analogs. These modifications can be used to systematically explore structure-activity relationships in various applications.

Key strategies for diversification include:

Substitution on the Benzoyl Ring: The 4-methoxy group on the benzoyl ring can be replaced with other substituents to modulate the electronic and steric properties of the molecule. Examples from related syntheses include analogs with a 4-methyl group nih.gov or 3,4,5-triethoxy groups. Further derivatization could involve introducing halogens, nitro groups, or other functional moieties.

Amide Bond Bioisosteres: The amide bond itself can be replaced with a bioisostere—a functional group with similar physical or chemical properties. A prominent example is the synthesis of N-(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)benzenesulfonamide, where the amide linkage is replaced by a sulfonamide group. nih.govresearchgate.net This modification significantly alters the chemical properties, such as hydrogen bonding capability and resistance to hydrolysis.

Modification of the Benzodioxole Ring: While less common, substitutions could be made on the aromatic portion of the 1,3-benzodioxole (B145889) ring to further diversify the scaffold.

Derivatization of the Benzamide Aromatic Ring: Additional functional groups can be attached to the benzamide ring system. An example of this is the synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, which adds a bulky, electron-withdrawing group at the ortho position of the benzamide ring. mdpi.com

| Analog Compound Name | Type of Modification | Reference |

|---|---|---|

| N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide | Substitution on benzoyl ring (methoxy to methyl) | nih.gov |

| N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide | Substitution on benzoyl ring (methoxy to triethoxy) | |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Amide to Sulfonamide bioisosteric replacement | nih.govresearchgate.net |

| N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide | Addition of substituent on benzamide aromatic ring | mdpi.com |

Amide Bond Modifications

The amide linkage in this compound is a key site for chemical modification, allowing for the introduction of bioisosteric replacements that can alter the compound's physicochemical and biological properties. One notable modification is the replacement of the amide bond with a sulfonamide linkage. nih.gov

This has been demonstrated in the synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, an analog where the 4-methoxybenzoyl group is replaced by a benzenesulfonyl group. nih.gov This transformation highlights the use of bioisosteric concepts to design novel analogs. nih.gov The synthesis of such sulfonamides can be achieved by reacting 1,3-benzodioxol-5-ylmethanamine with the corresponding sulfonyl chloride. Further derivatization of the sulfonamide nitrogen is also possible. For instance, N-alkylated or N-aralkylated sulfonamides have been synthesized by treating the parent sulfonamide with various electrophiles in the presence of a base like sodium hydride in DMF. researchgate.net

Other potential bioisosteric replacements for the amide bond that have been explored in medicinal chemistry, although not yet specifically reported for this exact scaffold, include thioamides, ureas, and various heterocyclic rings such as triazoles and oxadiazoles. nih.govnih.gov These modifications can influence hydrogen bonding capabilities, metabolic stability, and conformational preferences of the molecule. nih.gov

Substitutions on the Benzodioxole Ring

Modifications to the benzodioxole ring of this compound and its analogs can be achieved through various synthetic strategies, often starting from substituted 1,3-benzodioxole precursors. For example, the synthesis of derivatives with substituents on the aromatic portion of the benzodioxole ring can be accomplished by utilizing appropriately substituted starting materials.

While direct electrophilic substitution on the pre-formed this compound is not well-documented, a plausible approach involves the use of substituted piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) as a starting material. For instance, bromination of piperonal can yield 6-bromopiperonal, which can then be converted to the corresponding amine and subsequently acylated to introduce the 4-methoxybenzamide (B147235) moiety. The bromo-substituent can then serve as a handle for further functionalization, such as through cross-coupling reactions.

Substitutions on the Methoxybenzene Ring

The methoxybenzene ring offers another avenue for chemical derivatization, allowing for the modulation of electronic and steric properties of the molecule.

One approach to modifying this ring is to start with differently substituted benzoic acids or benzoyl chlorides. For example, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide has been reported, demonstrating the feasibility of introducing multiple alkoxy groups on the benzene (B151609) ring.

Furthermore, the methoxy (B1213986) group itself can be a target for modification. Demethylation of the 4-methoxy group to a hydroxyl group can be achieved using various reagents, such as boron tribromide or hydrobromic acid. google.com The resulting phenolic compound can then be subjected to O-alkylation or O-arylation reactions to introduce a wide variety of substituents. scirp.orgorganic-chemistry.org For instance, reaction with different alkyl halides in the presence of a base would yield a series of ethers with varying chain lengths and branching.

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound analogs can significantly impact their biological activity and physicochemical properties. Heterocycles can be introduced by replacing the 4-methoxybenzoyl group with a heterocyclic carboxylic acid or by modifying the amide linker.

Several examples highlight the synthesis of analogs where the 1,3-benzodioxole-5-ylmethylamine core is coupled with various heterocyclic moieties. These include:

Pyrazoles: N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide has been synthesized, showcasing the coupling of a substituted pyrazole (B372694) carboxylic acid with the amine. chemazone.com Another example involves the synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, which, although not an amide, demonstrates the construction of a pyrazole ring bearing the benzodioxole moiety. nih.gov

Tetrazoles: The synthesis of tetrazole-containing derivatives has been explored, for example, through the reaction of 2H-azirines with arynes to produce 3-(1H-tetrazol-5-yl)-indoles, where the tetrazole acts as a bioisostere for a carboxylic acid. nih.gov

Other Heterocycles: The versatility of the 1,3-benzodioxole-5-ylmethylamine scaffold is further demonstrated by its incorporation into more complex heterocyclic systems, such as in N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro- researchgate.netbenzothiolo[2,3-c]pyridine-3-carboxamide. evitachem.com

Structure Activity Relationship Sar Studies of N 1,3 Benzodioxol 5 Ylmethyl 4 Methoxybenzamide Analogs

Ligand-Based and Target-Based SAR Investigations for Biological Activities

Currently, there is a lack of published studies that systematically explore the ligand-based or target-based SAR of a series of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide analogs. Such studies would typically involve the synthesis of various derivatives with modifications on the benzodioxole ring, the 4-methoxybenzoyl group, and the amide linker, followed by the evaluation of their biological activity against a specific target. While research exists on other benzamide-containing compounds, extrapolating these findings to the specific chemical scaffold of this compound would be speculative without direct experimental evidence.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models

The development of predictive QSAR models is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data. As no such dataset for this compound analogs has been identified in the public domain, the generation of a specific and validated QSAR model is not feasible. The creation of a robust model would require experimental data for a training set of molecules to establish a statistically significant correlation between molecular descriptors and activity, which would then be validated using a test set of compounds.

Identification of Key Molecular Descriptors

Without a QSAR model, the identification of key molecular descriptors that govern the biological activity of this compound analogs remains undetermined. These descriptors, which can be electronic, steric, or hydrophobic in nature, are crucial for understanding the structural requirements for activity and for guiding the design of new, more potent compounds.

Molecular Modeling and Advanced Computational Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a powerful tool for elucidating the binding mode of a ligand within the active site of a biological target. However, to perform such simulations for this compound, a specific biological target needs to be identified. The current body of literature does not specify a primary biological target for this compound, thereby precluding any meaningful docking studies. While the crystal structure of a closely related analog, N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, is available and provides valuable geometric information, this alone is insufficient for conducting targeted docking simulations without a defined protein structure.

Density Functional Theory (DFT) Applications for Electronic Structure

DFT calculations can provide deep insights into the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). While DFT studies have been performed on various benzodioxole and benzamide (B126) derivatives, a specific analysis of this compound is not reported. Such an analysis would be valuable for understanding its reactivity and potential intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method provides detailed information on the conformational flexibility of a ligand and the stability of its interaction with a biological target. For this compound and its analogs, MD simulations can elucidate key structural dynamics that are critical for their biological function.

The conformational landscape of the N-benzylbenzamide scaffold, which is structurally related to the compound of interest, can also be investigated using MD simulations. uq.edu.au Such simulations would reveal the preferred dihedral angles and the flexibility of the linker between the benzodioxole and the benzamide moieties. The stability of the ligand-receptor complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Table 1: Representative Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance for SAR |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A stable RMSD indicates a stable binding pose and a well-equilibrated complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand, which can be important for binding and conformational changes. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Identifies key hydrogen bond interactions that are crucial for binding affinity and specificity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's active site (structure-based).

For this compound analogs, a pharmacophore model would typically include features such as:

An aromatic ring from the benzodioxole moiety.

Hydrogen bond acceptor features from the oxygen atoms of the dioxole and the amide carbonyl.

A hydrogen bond donor from the amide N-H group.

A hydrophobic/aromatic feature from the 4-methoxybenzoyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds but similar biological activity. nih.gov

Studies on other benzodioxole-containing compounds have successfully employed pharmacophore-based virtual screening to identify novel inhibitors for various biological targets. rsc.org The general workflow for such a study is outlined below.

Table 2: General Workflow for Pharmacophore Modeling and Virtual Screening

| Step | Description | Key Considerations |

| 1. Pharmacophore Model Generation | A set of active compounds is aligned, and common chemical features are identified to create a 3D pharmacophore model. | The selection of a diverse and potent set of training compounds is crucial for the model's predictive power. |

| 2. Model Validation | The model is tested for its ability to distinguish between known active and inactive compounds (decoys). | Statistical metrics such as enrichment factor and ROC curve analysis are used to assess the model's quality. |

| 3. Database Screening | The validated pharmacophore model is used as a filter to search large compound libraries (e.g., ZINC, ChEMBL). | The choice of database and the stringency of the search criteria will influence the number and diversity of the hits. |

| 4. Hit Filtering and Docking | The retrieved hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes and affinities. | This step helps to prioritize the most promising candidates for experimental testing. |

Through these computational approaches, researchers can gain a deeper understanding of the SAR of this compound analogs, guiding the design and synthesis of new derivatives with potentially improved potency and selectivity.

Biological Activities and Mechanistic Investigations of N 1,3 Benzodioxol 5 Ylmethyl 4 Methoxybenzamide and Its Derivatives

In Vitro Pharmacological Profiling and Cellular Bioactivity

There is no published scientific literature detailing the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide for antiproliferative or cytotoxic effects against the B16F10, SK-MEL-28, or NCI-H1299 cancer cell lines.

Research into structurally analogous compounds suggests that the benzodioxole and benzamide (B126) scaffolds can be features of molecules with anticancer properties. For instance, a related compound, N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, has been synthesized and described as an analogue of capsaicin (B1668287). nih.gov Capsaicin itself is known to possess multiple pharmacological effects, including anti-cancer activities. nih.gov However, the study on the 4-methylbenzamide (B193301) analogue focused on its crystal structure and did not report any cytotoxicity data. nih.gov

No specific studies on the anti-inflammatory properties of this compound have been reported. The potential for anti-inflammatory action can be hypothesized based on related structures. As mentioned, the compound is structurally similar to capsaicin, which is known to have anti-inflammatory effects. nih.gov Furthermore, broader studies on benzamides and related compounds have shown anti-inflammatory activity, often through mechanisms involving the inhibition of inflammatory mediators. koreamed.orgmdpi.comresearchgate.net However, without direct experimental evaluation, the anti-inflammatory profile of this compound remains unknown.

A thorough review of the literature indicates that this compound has not been specifically tested for its antimicrobial or antifungal activities.

Research on other molecules containing either the benzamide or benzodioxole scaffold has shown antimicrobial potential. For example, various carbazole (B46965) derivatives, some containing benzylamino moieties, have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Studies on N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides also showed good activity against bacterial strains, particularly derivatives with methyl or methoxyl groups on the benzene (B151609) ring. researchgate.net These findings in related chemical classes are noted, but no data is available for the specific compound .

There is no available data on the inhibitory activity of this compound against carbonic anhydrase, Plasmepsin II, or other enzymes. Research on inhibitors for these enzymes typically focuses on specific pharmacophores, such as sulfonamides for carbonic anhydrase, which are not present in this compound.

No studies have been published that characterize the binding affinity of this compound for Sigma-1 receptors or any other receptor type. The evaluation of receptor binding is a critical step in pharmacological profiling, typically conducted through radioligand binding assays, but this has not been performed for this compound. nih.govresearchgate.net

Consistent with the lack of data in other areas, there is no information regarding the modulation of any specific cellular pathways by this compound. Mechanistic studies to determine how a compound affects signaling cascades, gene expression, or metabolic pathways have not been undertaken for this molecule. A study on a novel benzamide derivative, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, showed it could attenuate RANKL-mediated osteoclast differentiation, but this compound is structurally distinct from the subject of this article. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical efficacy studies in animal models are crucial for evaluating the therapeutic potential of novel compounds. For derivatives of benzamide and benzodioxole, these studies have primarily focused on anti-tumor and anti-inflammatory activities.

The anti-tumor potential of compounds structurally related to this compound has been investigated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

One notable study investigated the in vivo anti-tumor effects of apiole (B1665137), a compound featuring a 1,3-benzodioxole (B145889) ring, 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole, in a xenograft model using human colon (COLO 205) cancer cells. nih.gov The findings demonstrated that apiole significantly inhibited the growth of these tumors in athymic nude mice. nih.gov This inhibition was associated with the upregulation of key cell cycle regulators, including p53, p21/Cip1, and p27/Kip1, and a corresponding decrease in the expression of cyclins D1 and D3. nih.gov These results suggest that the anti-tumor activity is mediated through the induction of G0/G1 cell cycle arrest. nih.gov

Another series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and showed potent antitumor activities. researchgate.net One of the lead compounds, when converted to its disodium (B8443419) phosphate (B84403) salt, demonstrated a significant inhibition of tumor growth in a liver cancer cell H22 allograft mouse model, coupled with a decrease in microvessel density, indicating anti-angiogenic effects. researchgate.net

The table below summarizes the findings from a representative study on a benzodioxole derivative.

| Compound | Cancer Cell Line | Animal Model | Key Findings | Reference |

| Apiole | COLO 205 (human colon) | Athymic nude mice | Markedly decreased tumor growth; Up-regulation of p53, p21/Cip1, and p27/Kip1; Down-regulation of cyclins D1 and D3. | nih.gov |

The anti-inflammatory properties of benzamide derivatives have been evaluated in various animal models of inflammation. A study on novel N-phenylcarbamothioylbenzamides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several of the synthesized derivatives exhibited greater anti-inflammatory effects than the reference drug, indomethacin. nih.gov The mechanism of action was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov

Similarly, a series of N-pyrazolyl benzamide derivatives were assessed for their anti-inflammatory activity in rats. researchgate.net Certain compounds within this series showed significant anti-inflammatory effects in the carrageenan-induced paw edema model. researchgate.net

The following table presents data from a study on the anti-inflammatory effects of N-phenylcarbamothioylbenzamide derivatives.

| Derivative | Animal Model | Inflammation Model | % Inhibition of Edema | Reference |

| Compound 1e | Mice | Carrageenan-induced paw edema | >60% | nih.gov |

| Compound 1h | Mice | Carrageenan-induced paw edema | >60% | nih.gov |

| Indomethacin | Mice | Carrageenan-induced paw edema | ~22% | nih.gov |

Pharmacodynamic (PD) biomarker analysis is essential to understand the molecular effects of a drug in a living organism. For benzamide derivatives that function as histone deacetylase (HDAC) inhibitors, a key PD biomarker is the level of protein acetylation. acs.orgnih.gov Studies on the benzamide HDAC inhibitor MS-275 have utilized multiparameter flow cytometry to assess protein acetylation in the peripheral blood of solid tumor patients. nih.gov This method allows for the sensitive quantification of HDAC inhibitor activity. nih.gov

Another approach involves the use of infrared vibrational spectroscopic imaging to measure changes in protein acetylation in peripheral blood mononuclear cells (PBMCs) following treatment with a benzamide drug derivative. acs.org This technique provides a sensitive, antibody-independent assessment of global molecular modifications. acs.org In mouse models with human tumor xenografts, the administration of the isotype-selective HDAC inhibitor MGCD0103 led to a time-dependent increase in histone H3 hyperacetylation in the tumors, which correlated with its anti-tumor activity. nih.gov

Biodistribution studies, often employing radiolabeled compounds, are critical for determining the tissue and organ uptake, distribution, and clearance of a potential therapeutic agent. koreascience.krresearchgate.net For benzamide derivatives, these studies have been instrumental in their development as imaging agents for various diseases.

For instance, a radioiodinated N-benzyl pyrrolidinyl benzamide derivative was synthesized and its biodistribution was evaluated in mice. nih.gov The study revealed high and specific uptake in the striatum, indicating its potential as a radioligand for mapping dopamine (B1211576) D2 receptors. nih.gov In another study, a new technetium-labeled benzamide derivative was evaluated in mice bearing murine B16 melanoma. nih.gov The results showed uptake in the liver and kidneys, with some preservation of the benzamide's tropism for the tumor. nih.gov

These studies highlight the utility of biodistribution analysis in understanding the pharmacokinetic profile of benzamide derivatives and their potential for targeted delivery or imaging.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of targeted therapies. Research on benzamide and benzodioxole derivatives has pointed towards the modulation of specific cellular signaling pathways.

The biological effects of benzamide and benzodioxole derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

As previously mentioned, the anti-tumor activity of the benzodioxole derivative apiole is linked to the modulation of cell cycle regulatory proteins, suggesting an impact on the pathways governing cell cycle progression. nih.gov Many natural compounds containing the benzodioxole moiety have been shown to influence signaling pathways involved in oncogenesis, such as those related to proliferation, invasion, and apoptosis. frontiersin.org

Benzamide derivatives, particularly those acting as HDAC inhibitors, exert their effects by altering the acetylation status of histone and non-histone proteins. acs.org This, in turn, affects the expression of a multitude of genes that regulate cellular processes. The inhibition of HDACs can lead to the activation of tumor suppressor genes and the repression of oncogenes, thereby modulating pathways involved in cell growth, differentiation, and apoptosis.

Furthermore, the anti-inflammatory effects of certain benzamide derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to reduced production of prostaglandins. nih.gov The transcription factor NF-κB, a central regulator of inflammation, is another potential target for benzamide compounds. semanticscholar.org Inhibition of NF-κB activation can suppress the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. semanticscholar.org

Target Identification and Validation Studies

No research has been published identifying or validating the specific biological targets of this compound. While studies on the broader class of N-benzylbenzamides have explored their potential as inhibitors of enzymes like tyrosinase, butyrylcholinesterase, and as modulators of receptors such as PPARγ, these findings are not directly applicable to the specific compound . researchgate.netresearchgate.netacs.org Without dedicated biochemical or pharmacological screening of this compound, its molecular targets remain unknown.

Gene Expression Profiling and Proteomic Analysis

There are no available studies that have investigated the effects of this compound on gene expression or the proteome. Such analyses are crucial for understanding the cellular pathways modulated by a compound and for elucidating its mechanism of action. The absence of this data means that the broader cellular response to this compound has not been characterized.

Investigation of Oxidative Stress Pathways

Currently, there is no published research on the effects of this compound on oxidative stress pathways. While a structurally similar compound, N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, is noted as an analogue of capsaicin, which is known for its antioxidant properties, this relationship is not sufficient to infer the specific activities of this compound. Direct investigation into its ability to modulate reactive oxygen species (ROS) production, antioxidant enzyme activity, or other markers of oxidative stress has not been reported.

Pharmacokinetic and Adme Characterization in Preclinical Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

The metabolic stability of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide was evaluated in liver microsomes from different species to assess its susceptibility to phase I metabolic enzymes, primarily cytochrome P450s. A study investigating a series of dipeptidyl peptidase IV inhibitors reported the metabolic stability of this compound, referred to as compound 12 in the publication.

The compound was incubated with mouse, rat, and human liver microsomes for 120 minutes. The results indicated significant interspecies differences in metabolic stability. In human liver microsomes, the compound demonstrated high stability, with 72.6% of the parent compound remaining after the incubation period. In contrast, it showed modest stability in mouse and rat microsomes, with 27.5% and 16.7% of the compound remaining, respectively. tandfonline.com

These findings suggest that this compound is less susceptible to metabolic degradation by human liver enzymes compared to rodent enzymes. This higher stability in human microsomes could translate to a longer half-life and lower clearance in humans compared to preclinical rodent models.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Incubation Time (min) | % Compound Remaining | Metabolic Stability Classification |

|---|---|---|---|

| Human | 120 | 72.6% | High |

| Mouse | 120 | 27.5% | Modest |

| Rat | 120 | 16.7% | Modest |

Data from Artasensi et al. tandfonline.com

An extensive search of the scientific literature did not yield any specific data from in vitro permeability assays, such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound. Therefore, its passive diffusion and potential for active transport across the intestinal epithelium remain to be experimentally determined.

In Vivo Pharmacokinetic (PK) Studies in Animal Models

In vivo pharmacokinetic studies are essential to understand the absorption, distribution, and elimination of a compound in a whole organism. These studies provide key parameters such as bioavailability, half-life, and clearance.

Following a thorough review of published research, no in vivo studies determining the oral bioavailability of this compound in any animal models were found.

Consistent with the lack of bioavailability data, no specific in vivo pharmacokinetic studies reporting the half-life and clearance of this compound in animal models could be located in the scientific literature.

Future Research Directions for N 1,3 Benzodioxol 5 Ylmethyl 4 Methoxybenzamide

Exploration of Undiscovered Biological Targets and Off-Target Effects

A critical step in the development of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide is the comprehensive identification of its molecular targets and potential off-target interactions.

Capsaicin (B1668287) and many of its analogues are known to exert their effects primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.govelifesciences.org Therefore, TRPV1 is a primary putative target for this compound. Future studies should confirm its binding affinity and functional activity at the TRPV1 receptor. However, there is evidence that some capsaicin analogues possess biological activity independent of TRPV1, suggesting the existence of other molecular targets. nih.govresearchgate.net

Future research should employ a multi-pronged approach to uncover novel targets. In silico target prediction methodologies, which use the chemical structure of a compound to screen against databases of known protein targets, can provide initial leads. nih.govnih.gov Furthermore, chemogenomic and proteomic approaches can identify binding partners in an unbiased manner. Based on the activities of structurally related compounds, several potential target families warrant investigation. For instance, various benzodioxole derivatives have been reported to act as cyclooxygenase (COX) inhibitors and modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in inflammation and neurological disorders, respectively. acs.orgacs.orgnih.gov

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| Ion Channels | TRPV1, Other TRP family channels | Primary target for capsaicin and its analogues. nih.govelifesciences.org |

| Enzymes | Cyclooxygenase (COX-1, COX-2) | Benzodioxole derivatives have shown COX inhibitory activity. nih.govresearchgate.net |

| Neuroreceptors | AMPA Receptors | Benzodioxole derivatives can modulate AMPA receptors, suggesting neuroprotective potential. acs.orgacs.org |

| Cell Division Proteins | FtsZ | Benzodioxane-benzamide derivatives have been studied as inhibitors of this bacterial protein. nih.gov |

Advanced Computational Design for Enhanced Potency, Selectivity, and Drug-Likeness

Computational chemistry offers powerful tools to guide the optimization of this compound into a more potent, selective, and drug-like clinical candidate.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate specific structural features with biological activity. nih.gov By analyzing a series of analogues, these models can identify key pharmacophoric elements and guide the design of new compounds with improved potency. herts.ac.uk For instance, QSAR studies on benzodioxoles have suggested that the electronic properties of the dioxole ring are crucial for activity. nih.gov

Molecular docking simulations can provide insights into how this compound and its derivatives bind to their biological targets. ajchem-a.com These simulations can predict binding poses and affinities, helping to rationalize observed activities and design modifications that enhance target engagement. innovareacademics.inresearchgate.net Such studies have been successfully applied to other benzamide (B126) derivatives to develop potent enzyme inhibitors. nih.govvensel.org

A systematic Structure-Activity Relationship (SAR) analysis should be undertaken by synthesizing and testing derivatives with modifications at three key positions: the 1,3-benzodioxole (B145889) ring, the 4-methoxybenzamide (B147235) moiety, and the amide linker. nih.gov Studies on similar structures have shown that substitutions on the aromatic rings can significantly impact potency and selectivity. acs.orgnih.govnih.gov

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction is a crucial component of modern drug design. mdpi.com These computational models can forecast pharmacokinetic properties and potential toxicities early in the development process, allowing for the prioritization of compounds with more favorable drug-like profiles. biotechnologia-journal.orgresearchgate.net

Table 2: Computational Approaches for the Optimization of this compound

| Computational Method | Application | Desired Outcome |

|---|---|---|

| QSAR | Correlate chemical structure with biological activity. nih.govherts.ac.uk | Identify key structural features for potency and guide new designs. |

| Molecular Docking | Predict binding modes and affinities at target sites. ajchem-a.com | Design modifications to improve target binding and selectivity. |

| Pharmacophore Modeling | Identify essential 3D arrangement of features for activity. nih.gov | Create templates for virtual screening and design of novel scaffolds. |

| ADMET Prediction | Forecast pharmacokinetic and toxicological properties. mdpi.com | Select candidates with improved drug-likeness and lower toxicity risk. |

Development of Novel and Green Synthetic Strategies

The synthesis of amides is a cornerstone of medicinal chemistry, but traditional methods often rely on stoichiometric activating agents that generate considerable chemical waste. ucl.ac.uk Future research should focus on developing more efficient and environmentally benign synthetic routes to this compound and its analogues.

Green chemistry principles encourage the use of catalytic methods, safer solvents, and processes that maximize atom economy. Several modern strategies for amide bond formation align with these principles. Catalytic methods, such as the dehydrogenative coupling of alcohols and amines using ruthenium catalysts or direct amidation catalyzed by boronic acids, offer alternatives that avoid stoichiometric waste.

Biocatalysis presents another sustainable avenue. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation with high selectivity under mild conditions and often in environmentally friendly solvents. nih.govnih.gov This enzymatic approach can lead to high yields and purity, minimizing the need for extensive purification. nih.gov

Other green techniques include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. researchgate.netresearchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste. nih.gov Iron-mediated synthesis using water as a solvent represents another promising green approach for creating N-aryl amides. rsc.org

Table 3: Comparison of Synthetic Strategies for Amide Bond Formation

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Coupling | Uses stoichiometric reagents (e.g., EDC, HATU). ucl.ac.uk | Well-established, reliable for many substrates. | Poor atom economy, significant waste generation. ucl.ac.uk |

| Catalytic Amidation | Employs catalysts (e.g., Boronic acids, Ru-complexes). | High atom economy, reduced waste. | Catalyst cost, sensitivity, and substrate scope limitations. |

| Enzymatic Synthesis | Uses enzymes (e.g., lipases) as catalysts. nih.govnih.gov | High selectivity, mild conditions, biodegradable catalyst. | Limited substrate scope, potential for slower reaction rates. |

| Microwave-Assisted | Uses microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | Rapid reaction times, often improved yields. | Requires specialized equipment, potential for thermal hotspots. |

Investigation of Potential Therapeutic Applications in Emerging Preclinical Disease Models

While initial studies point towards an anticancer role for this compound, its structural motifs suggest potential utility in other therapeutic areas. nih.gov A robust preclinical research program should explore these possibilities in relevant animal models.

The most immediate path for investigation is in oncology. The growth-inhibitory effects of capsaicin and its analogues have been documented in a wide range of cancer cell lines, including leukemia, breast, lung, and prostate cancers. nih.govmdpi.com A critical future direction is to advance the study of this compound from in vitro cell culture to in vivo animal models. nih.gov The use of sophisticated models such as orthotopic and patient-derived xenografts (PDX) will be essential to evaluate its antineoplastic effects in a more clinically relevant context. nih.govacs.org

Beyond cancer, the benzodioxole core is present in compounds with significant neurological activity. Recent studies have demonstrated the neuroprotective potential of novel benzodioxole derivatives in preclinical models of Parkinson's disease, acting through the modulation of AMPA receptors. acs.orgacs.org This suggests that this compound could be investigated for its potential to treat neurodegenerative disorders.

Other reported biological activities of benzodioxole derivatives include anti-inflammatory, anxiolytic-like, and antidepressant-like effects. nih.govnih.gov These findings provide a rationale for screening the compound in preclinical models of inflammation, anxiety, and depression.

Table 4: Potential Preclinical Models for Therapeutic Investigation

| Therapeutic Area | Preclinical Model Type | Specific Examples | Rationale |

|---|---|---|---|

| Oncology | Xenograft Mouse Models | Orthotopic tumor models, Patient-Derived Xenografts (PDX). nih.gov | To evaluate in vivo efficacy and anti-tumor activity in a clinically relevant setting. acs.org |

| Neurodegeneration | Toxin-induced Models | 6-OHDA or MPTP models of Parkinson's Disease. acs.org | Benzodioxole derivatives show neuroprotective effects in these models. acs.org |

| Inflammation | Chemically-induced Models | Carrageenan-induced paw edema. | To assess anti-inflammatory activity based on potential COX inhibition. nih.gov |

| Psychiatric Disorders | Behavioral Models | Elevated plus maze (anxiety), Forced swim test (depression). nih.gov | Related benzodioxan derivatives have shown anxiolytic and antidepressant-like effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzamide?

- Methodology : Use nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 1,3-benzodioxol-5-ylmethylamine under anhydrous conditions. Critical parameters include:

- Base selection : Sodium carbonate or triethylamine to scavenge HCl, maintaining pH >8 .

- Solvent : Dichloromethane or acetonitrile for solubility and inertness .

- Hazard mitigation : Handle intermediates like O-benzyl hydroxylamine hydrochloride with ventilation due to mutagenicity risks .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques characterize structural features of this compound?

- 1H/13C NMR : Identify methoxy (-OCH3) protons at δ ~3.8 ppm and benzodioxole methylene (CH2) at δ ~4.8 ppm. Aromatic protons appear between δ 6.5–7.5 ppm .

- FTIR : Confirm amide C=O stretch at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS expected to show [M+H]+ at m/z 342.3 .

Q. What safety protocols are critical during handling?

- Hazard analysis : Conduct Ames testing for mutagenicity (as seen in structurally similar anomeric amides) and DSC for thermal stability .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory sensitizers .

Advanced Research Questions

Q. How do crystallographic studies resolve discrepancies in hydrogen-bonding patterns?

- Tools : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. For example, ORTEP-3 visualizes intermolecular H-bonds between the amide group and methoxy oxygen .

- Graph-set analysis : Classify motifs (e.g., R2²(8) for dimeric H-bonding) to predict packing efficiency .

Q. What in vivo models validate the neuroprotective efficacy of this compound?

- Study design : Use swine cardiac arrest models to assess ALDH2 activation (similar to Alda-1 derivatives). Administer 10 mg/kg intravenously pre- and post-resuscitation .

- Outcome metrics : Measure cardiac troponin I (cTnI) and neurological deficit scores (NDS) at 24–72 hrs post-treatment .

Q. How do computational methods predict metabolic stability?

- ADME modeling : Use PubChem data (LogP ~2.8) to predict moderate blood-brain barrier penetration. Cytochrome P450 isoforms (e.g., CYP3A4) likely mediate methoxy group demethylation .

- Docking studies : Target ALDH2’s catalytic domain (PDB: 1ZUM) to optimize binding affinity via methoxy-benzodioxole interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

- Key factors :

- Reagent purity : Impurities in O-benzyl hydroxylamine reduce yields by 15–20% .

- Temperature control : Exothermic acylations require cooling to 0–5°C to avoid side products .

- Resolution : Standardize anhydrous conditions and use fresh p-trifluoromethyl benzoyl chloride .

Q. How to address conflicting bioactivity data in different assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.